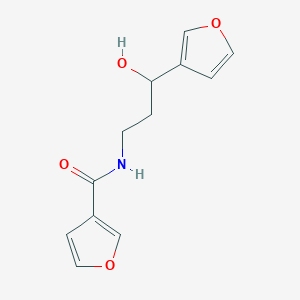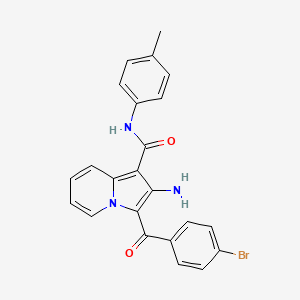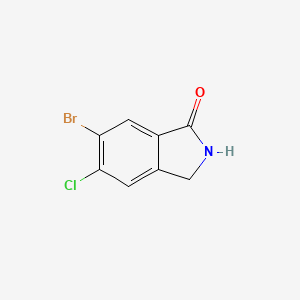
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C8H5BrClNO and a molecular weight of 246.49 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is 1S/C8H5BrClNO/c9-6-2-5-4 (1-7 (6)10)3-11-8 (5)12/h1-2H,3H2, (H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, such as “6-Bromo-5-chloro-2,3-dihydroisoindol-1-one”, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Anti-inflammatory Applications
The indole scaffold is present in many bioactive compounds that exhibit anti-inflammatory effects. By modifying the indole structure, researchers can develop new derivatives with enhanced anti-inflammatory properties, which can be useful in treating conditions like arthritis and other inflammatory diseases .
Anticancer Research
Indole derivatives are also explored for their anticancer activities. The indole core structure can interact with multiple receptors, which is beneficial in designing compounds that can target specific pathways involved in cancer progression .
Antimicrobial Properties
The antimicrobial potential of indole derivatives makes them candidates for developing new antibiotics. With antibiotic resistance on the rise, novel compounds like “6-Bromo-5-chloro-2,3-dihydroisoindol-1-one” could lead to effective treatments against resistant bacterial strains .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in antitubercular drug development. Their ability to inhibit the growth of Mycobacterium tuberculosis can be harnessed to create new therapeutic options .
Antidiabetic Effects
Research into indole derivatives includes their use in managing diabetes. These compounds can modulate various biological pathways, potentially leading to new classes of antidiabetic medications .
Antimalarial Applications
Indole-based compounds have been investigated for their antimalarial properties. The indole nucleus can be incorporated into compounds that inhibit the life cycle of Plasmodium species, the parasites responsible for malaria .
Catalysis in Organic Synthesis
Indole derivatives can act as catalysts in organic synthesis, facilitating the creation of complex molecules. For example, they can catalyze the synthesis of xanthene derivatives, which have applications in photodynamic therapy and as fluorescent materials .
Eigenschaften
IUPAC Name |
6-bromo-5-chloro-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANNRBPFQHMHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

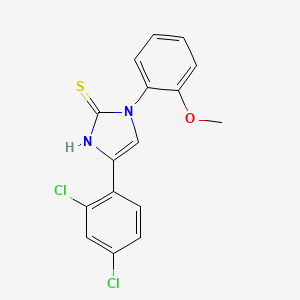
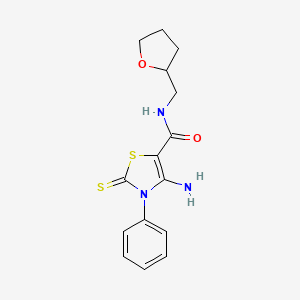
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)
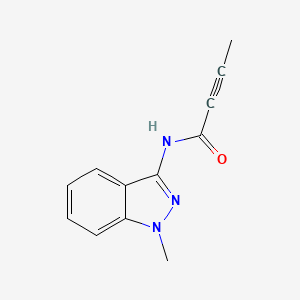
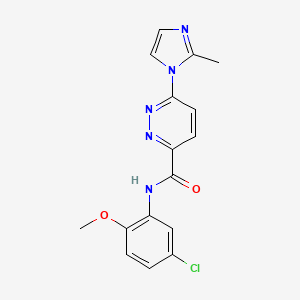
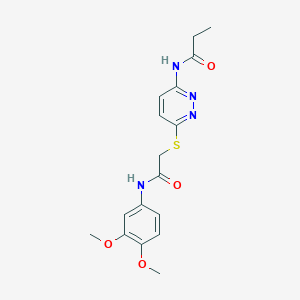
![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)

